molecular formula C21H26N6O2S B2628012 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 946313-88-8

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2628012
CAS No.: 946313-88-8
M. Wt: 426.54
InChI Key: OSTUXZXDCXBZJQ-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and morpholine.

    Reaction: The intermediate is reacted with morpholine in the presence of a base such as potassium carbonate.

    Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Attachment of the Phenylpropanamide Moiety

      Starting Materials: The morpholino-substituted pyrazolo[3,4-d]pyrimidine and 3-phenylpropanoic acid.

      Reaction: The final step involves the coupling of the morpholino-substituted intermediate with 3-phenylpropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: This reaction is conducted in dichloromethane (DCM) at room temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:

    • Formation of the Pyrazolo[3,4-d]pyrimidine Core

        Starting Materials: 4-chloro-6-methylthio-pyrimidine and hydrazine hydrate.

        Reaction: The initial step involves the cyclization of 4-chloro-6-methylthio-pyrimidine with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core.

        Conditions: This reaction is usually carried out in ethanol under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

        Products: Oxidation of the methylthio group can yield sulfoxides or sulfones.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Products: Reduction of the amide group can produce corresponding amines.

    • Substitution

        Reagents: Nucleophiles such as amines or thiols.

        Products: Substitution reactions can occur at the chloro or morpholino positions, leading to various derivatives.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid at room temperature.

      Reduction: Sodium borohydride in methanol at 0°C.

      Substitution: Ammonia in ethanol under reflux conditions.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    Biologically, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide has shown potential as an inhibitor of various enzymes, including kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.

    Medicine

    In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit specific kinases can lead to the development of targeted cancer therapies. Additionally, its neuroprotective effects are being explored for the treatment of neurodegenerative diseases.

    Industry

    Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the agrochemical industry as pesticides or herbicides.

    Mechanism of Action

    The mechanism of action of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves the inhibition of specific kinases. These kinases are crucial for the regulation of cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells or protect neurons from degeneration.

    Molecular Targets and Pathways

      Kinases: The compound targets kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).

      Pathways: It affects pathways involved in cell proliferation, apoptosis, and stress responses.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-(6-(methylthio)-4-piperidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
    • N-(2-(6-(methylthio)-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

    Uniqueness

    Compared to similar compounds, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the presence of the morpholino group. This group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the methylthio group provides specific reactivity that can be exploited in various chemical reactions.

    Properties

    IUPAC Name

    N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-phenylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N6O2S/c1-30-21-24-19(26-11-13-29-14-12-26)17-15-23-27(20(17)25-21)10-9-22-18(28)8-7-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,22,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OSTUXZXDCXBZJQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC2=C(C=NN2CCNC(=O)CCC3=CC=CC=C3)C(=N1)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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